Ethyl 3-bromobutyrate
Overview
Description
Ethyl 3-bromobutyrate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is an ester derived from 3-bromobutyric acid and ethanol. It is known for its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromobutyrate can be synthesized through the esterification of 3-bromobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the bromination of ethyl butyrate using bromine in the presence of a radical initiator like azobisisobutyronitrile.
Industrial Production Methods: In an industrial setting, this compound is typically produced by the bromination of ethyl butyrate. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: It can be reduced to ethyl butyrate using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under basic conditions, it can undergo elimination to form ethyl crotonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: Ethyl 3-hydroxybutyrate, ethyl 3-cyanobutyrate, or ethyl 3-aminobutyrate.
Reduction: Ethyl butyrate.
Elimination: Ethyl crotonate.
Scientific Research Applications
Ethyl 3-bromobutyrate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Ethyl 3-bromobutyrate can be compared with other bromoesters such as ethyl 2-bromobutyrate and ethyl 4-bromobutyrate:
Ethyl 2-bromobutyrate: Similar in structure but with the bromine atom on the second carbon. It has different reactivity and applications.
Ethyl 4-bromobutyrate: The bromine atom is on the fourth carbon, leading to different chemical behavior and uses.
Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic pathways where other bromoesters may not be as effective.
Comparison with Similar Compounds
- Ethyl 2-bromobutyrate
- Ethyl 4-bromobutyrate
- Methyl 3-bromobutyrate
- Propyl 3-bromobutyrate
Properties
IUPAC Name |
ethyl 3-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQLUFLTHEZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883499 | |
Record name | Butanoic acid, 3-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-49-2 | |
Record name | Butanoic acid, 3-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7425-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-bromo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-bromobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 3-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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